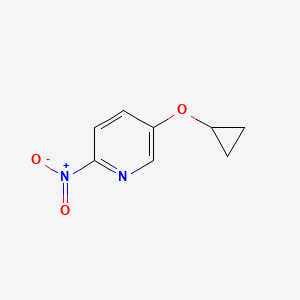
5-Cyclopropoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropoxy group at the 5-position and a nitro group at the 2-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain the nitropyridine . The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of nitropyridine derivatives often involves multi-step synthesis processes. For example, the preparation of 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, followed by hydrolysis to obtain 2-hydroxy-5-nitropyridine, and finally chlorination to produce 2-chloro-5-nitropyridine . Similar methods can be adapted for the production of this compound, with appropriate modifications to introduce the cyclopropoxy group.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles, and the cyclopropoxy group can be substituted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Reduction of the nitro group yields 5-cyclopropoxy-2-aminopyridine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.
2-Amino-5-nitropyridine: Similar but with an amino group instead of a cyclopropoxy group.
2-Hydroxy-5-nitropyridine: Similar but with a hydroxyl group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
HSSDASNUXWFRDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















